molecular formula C10H10BrClN2O2 B6721034 N-[(2S)-1-amino-1-oxopropan-2-yl]-4-bromo-2-chlorobenzamide

N-[(2S)-1-amino-1-oxopropan-2-yl]-4-bromo-2-chlorobenzamide

Cat. No.: B6721034
M. Wt: 305.55 g/mol
InChI Key: WJENZCPMRGJXCG-YFKPBYRVSA-N
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Description

N-[(2S)-1-amino-1-oxopropan-2-yl]-4-bromo-2-chlorobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a bromine and chlorine atom attached to a benzamide core. This compound is not naturally occurring and is typically synthesized for research and industrial purposes.

Properties

IUPAC Name

N-[(2S)-1-amino-1-oxopropan-2-yl]-4-bromo-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN2O2/c1-5(9(13)15)14-10(16)7-3-2-6(11)4-8(7)12/h2-5H,1H3,(H2,13,15)(H,14,16)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJENZCPMRGJXCG-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)C1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-amino-1-oxopropan-2-yl]-4-bromo-2-chlorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-chlorobenzoic acid and (S)-alanine.

    Amidation Reaction: The 4-bromo-2-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with (S)-alanine in the presence of a base such as triethylamine to form the desired benzamide compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-amino-1-oxopropan-2-yl]-4-bromo-2-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and carbonyl functional groups.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used; for example, azide substitution yields the corresponding azide derivative.

    Oxidation: Oxidation of the amino group can yield nitro derivatives.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Hydrolysis: Hydrolysis yields 4-bromo-2-chlorobenzoic acid and (S)-alanine.

Scientific Research Applications

N-[(2S)-1-amino-1-oxopropan-2-yl]-4-bromo-2-chlorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2S)-1-amino-1-oxopropan-2-yl]-4-bromo-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S)-1-amino-1-oxopropan-2-yl]-4-bromo-2-fluorobenzamide
  • N-[(2S)-1-amino-1-oxopropan-2-yl]-4-chloro-2-bromobenzamide
  • N-[(2S)-1-amino-1-oxopropan-2-yl]-4-iodo-2-chlorobenzamide

Uniqueness

N-[(2S)-1-amino-1-oxopropan-2-yl]-4-bromo-2-chlorobenzamide is unique due to the specific combination of bromine and chlorine atoms on the benzamide ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

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